molecular formula C6H10ClNO2 B6197934 (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride CAS No. 89297-22-3

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride

Cat. No.: B6197934
CAS No.: 89297-22-3
M. Wt: 163.60 g/mol
InChI Key: QWAIBDSRLSXAOW-LMFJUDGVSA-N
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Description

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is an organic compound characterized by the presence of amino and dienoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dienoic acid precursor, which is then subjected to amination reactions to introduce the amino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: A related compound with similar structural features but lacking the amino group.

    (2E,4E)-decadienoic acid: Another dienoic acid with a longer carbon chain.

Uniqueness

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is unique due to the presence of both amino and dienoic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89297-22-3

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2E,4E)-6-aminohexa-2,4-dienoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-4H,5,7H2,(H,8,9);1H/b3-1+,4-2+;

InChI Key

QWAIBDSRLSXAOW-LMFJUDGVSA-N

Isomeric SMILES

C(/C=C/C=C/C(=O)O)N.Cl

Canonical SMILES

C(C=CC=CC(=O)O)N.Cl

Purity

0

Origin of Product

United States

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